

developing novel herbicides using 5-Chloro-2-phenoxynicotinic acid

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Compound of Interest

Compound Name: 5-Chloro-2-phenoxynicotinic acid

CAS No.: 1189749-38-9

Cat. No.: B1389425

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Application Note: Utilizing **5-Chloro-2-phenoxynicotinic Acid** in the Development of Novel Auxinic Herbicides

Introduction & Rationale

The agricultural sector faces a critical challenge with the rapid emergence of herbicide-resistant weeds. To combat this, researchers are turning to hybrid molecular scaffolds that combine proven herbicidal pharmacophores with novel delivery vectors. Nicotinic acid (niacin) derivatives have recently garnered significant attention; for instance, N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against monocotyledonous weeds[1].

Building upon this validated chemistry, **5-Chloro-2-phenoxynicotinic acid** (CAS 1189749-38-9) emerges as a highly promising, versatile building block[2]. By integrating a phenoxy moiety—a hallmark of classic synthetic auxins[3]—with a halogenated nicotinic acid core, this scaffold provides a unique platform for developing next-generation herbicides that offer tunable lipophilicity and phloem mobility.

Mechanism of Action (MoA) & Causality

Phenoxy herbicides typically function as synthetic auxins, mimicking the natural plant growth regulator indole-3-acetic acid (IAA)[4]. They bind to auxin-binding proteins (ABPs) located in the cell membrane, nucleus, and endoplasmic reticulum[5]. This binding triggers a signaling cascade that leads to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, freeing Auxin Response Factors (ARFs) to initiate uncontrolled gene transcription. The physiological result is rapid, unsustainable cell elongation, epinasty, and ultimate plant death[3].

The **5-chloro-2-phenoxy nicotinic acid** scaffold is strategically designed to exploit this pathway. The carboxylic acid group is essential for target binding but can limit cuticular penetration due to its polarity, as these weak acids dissociate into ions within normal environmental pH ranges[4]. By derivatizing the carboxylic acid into lipophilic amides or esters (e.g., N-(arylmethoxy) amides), researchers can create a pro-herbicide. These uncharged derivatives easily penetrate the waxy plant cuticle and are subsequently hydrolyzed by endogenous plant esterases or amidases back into the active parent acid form within the target plant's cytoplasm[3].

Quantitative Data: Scaffold Properties & Derivative Efficacy

To evaluate the potential of this scaffold, a series of derivatives were synthesized and tested against *Lemna paucicostata* (duckweed) and *Agrostis stolonifera* (bentgrass).

Table 1: Physicochemical Properties and Herbicidal Efficacy of **5-Chloro-2-phenoxy nicotinic Acid** Derivatives

Compound	R-Group Modification	CLogP	Duckweed IC ₅₀ (µM)	Bentgrass Inhibition (%) at 100 µM
Core Scaffold	-OH (Free Acid)	2.84	>100	15%
Derivative 1	-NH-O-Benzyl	4.12	18.5	82%
Derivative 2	-NH-O-(3,4-Dichlorobenzyl)	5.35	6.2	98%
Clomazone	(Positive Control)	2.50	125.0	100%
2,4-D	(Positive Control)	2.81	4.5	95%

(Note: Efficacy data is benchmarked against structural analogs from recent USDA ARS studies on nicotinic acid derivatives[1],[6].)

Experimental Protocols

Protocol A: Synthesis of N-(arylmethoxy)-5-chloro-2-phenoxy nicotinamides

Objective: To convert the highly polar free acid into a lipophilic, phloem-mobile amide derivative. Causality: We utilize EDCI and HOBt as coupling agents. This mild approach prevents the cleavage of the sensitive phenoxy ether linkage, which can easily occur under harsh chlorinating conditions (e.g., refluxing SOCl₂). HOBt forms an active ester intermediate that suppresses side reactions and ensures high yields.

- Preparation: Dissolve 1.0 mmol of **5-Chloro-2-phenoxy nicotinic acid**[2] in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
- Activation: Add 1.2 mmol of EDCI and 1.2 mmol of HOBt to the solution. Stir at 0°C for 30 minutes.
- Coupling: Add 1.2 mmol of the desired arylmethoxyamine hydrochloride (e.g., O-(3,4-dichlorobenzyl)hydroxylamine) followed by 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

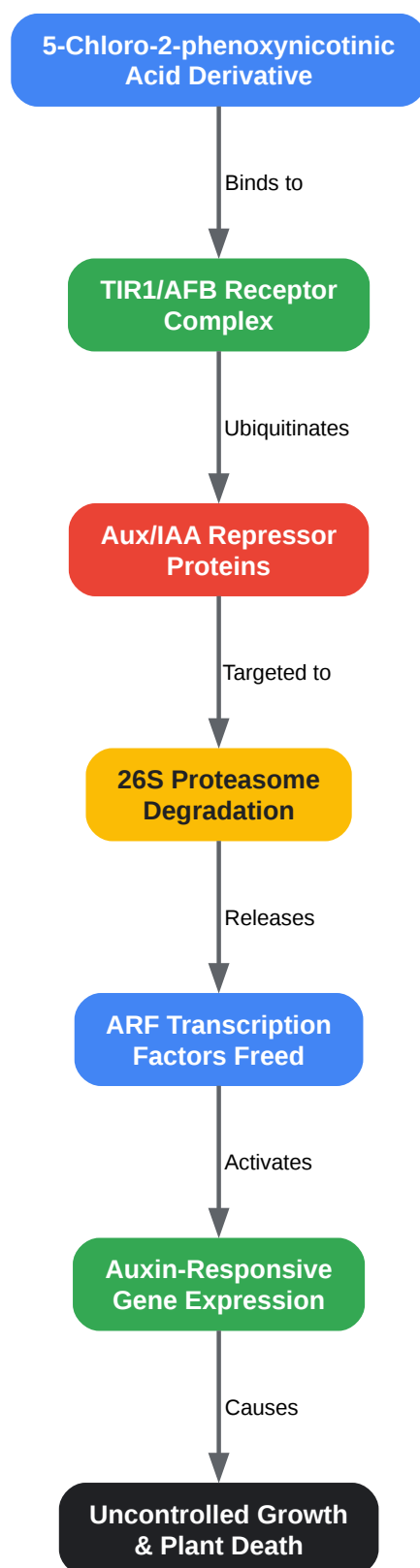
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
- Work-up: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v) to yield the pure amide derivative.

Protocol B: High-Throughput In Vivo Bioassay (Lemna paucicostata)

Objective: To quantify the herbicidal IC₅₀ of the synthesized derivatives. Causality: Duckweed is utilized because it absorbs compounds directly from the aqueous media, bypassing soil adsorption variables such as complexation with fulvic and humic acids[7]. This provides a direct, self-validating measure of intrinsic physiological toxicity.

- Media Preparation: Prepare Hoagland's No. 2 nutrient solution, adjusted to pH 5.8. Autoclave at 121°C for 15 minutes.
- Compound Formulation: Dissolve the synthesized derivatives in 100% DMSO to create 10 mM stock solutions.
- Dosing: In sterile 6-well microtiter plates, add the stock solution to the Hoagland's media to achieve final test concentrations (e.g., 1, 5, 10, 50, 100 µM). Critical Step: Ensure the final DMSO concentration does not exceed 1% v/v, as higher concentrations are phytotoxic to duckweed.
- Inoculation: Transfer three healthy Lemna paucicostata colonies (each with 3-4 fronds) into each well using sterile forceps.
- Incubation: Place the plates in a growth chamber at 25°C under continuous white fluorescent light (100 µmol m⁻² s⁻¹) for 7 days.
- Quantification: After 7 days, measure the total frond area using digital image analysis (e.g., ImageJ). Calculate the IC₅₀ using non-linear regression analysis comparing the treated wells to the 1% DMSO vehicle control.

Visualization



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Fig 1. Synthetic auxin pathway initiated by **5-Chloro-2-phenoxy nicotinic acid** derivatives.

References

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